5-(Bromomethyl)-2-chloro-4-methylpyridine
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Overview
Description
5-(Bromomethyl)-2-chloro-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring. It is used as an intermediate in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-4-methylpyridine typically involves the bromomethylation of 2-chloro-4-methylpyridine. One common method includes the reaction of 2-chloro-4-methylpyridine with paraformaldehyde and hydrobromic acid in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired bromomethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-chloro-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted pyridines.
Scientific Research Applications
5-(Bromomethyl)-2-chloro-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chloro-4-methylpyridine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecular structures, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-chloro-4-methylpyridine
- 5-(Hydroxymethyl)-2-chloro-4-methylpyridine
- 5-(Iodomethyl)-2-chloro-4-methylpyridine
Uniqueness
5-(Bromomethyl)-2-chloro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms enhances its electrophilicity, making it a versatile intermediate for various chemical transformations. Additionally, the methyl group at the 4-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C7H7BrClN |
---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
5-(bromomethyl)-2-chloro-4-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 |
InChI Key |
VUHQRHYWZBVDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CBr)Cl |
Origin of Product |
United States |
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